molecular formula C8H7N3O2 B14725911 2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol CAS No. 6479-26-1

2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol

Katalognummer: B14725911
CAS-Nummer: 6479-26-1
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: WQXRHHGJEKOOOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone or keto acid. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial processes to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxalines.

Wissenschaftliche Forschungsanwendungen

2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoxaline: The parent compound with a similar structure but lacking the imino and oxo groups.

    2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.

    6-Nitroquinoxaline: A nitro-substituted quinoxaline with different biological activities.

Uniqueness

2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its imino and oxo groups can participate in various interactions, making it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

6479-26-1

Molekularformel

C8H7N3O2

Molekulargewicht

177.16 g/mol

IUPAC-Name

1,4-dioxidoquinoxaline-1,4-diium-2-amine

InChI

InChI=1S/C8H7N3O2/c9-8-5-10(12)6-3-1-2-4-7(6)11(8)13/h1-5H,9H2

InChI-Schlüssel

WQXRHHGJEKOOOR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])N)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.